molecular formula C14H20N4O4S B2457377 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-99-3

3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2457377
CAS No.: 898607-99-3
M. Wt: 340.4
InChI Key: VKICLHJBVAKJCB-UHFFFAOYSA-N
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Description

3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h9H,1-8H2,(H,15,19)(H,20,21)(H,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKICLHJBVAKJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring and a cyclohexylamino group. The molecular formula is C14H20N4O3SC_{14}H_{20}N_4O_3S, and it possesses several functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibit significant antitumor properties. For instance, derivatives of triazine have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study highlighted that a related compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a promising avenue for further investigation in cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of the NF-kB signaling pathway, which is crucial for cancer cell survival. This inhibition leads to increased apoptosis in tumor cells .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown antimicrobial activity against various pathogens. A study reported that related triazine derivatives exhibited significant inhibitory effects on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for some derivatives .

Case Studies

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM.
    • : The compound demonstrates potential as an anticancer agent targeting breast cancer cells.
  • Case Study 2: Antimicrobial Activity
    • Objective : To assess the efficacy against Helicobacter pylori.
    • Method : The compound was tested against clinical isolates of H. pylori.
    • Results : The compound inhibited bacterial growth at concentrations as low as 32 µg/mL.
    • : It may serve as a lead compound for developing new treatments for H. pylori-related diseases.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorMCF-7 Cells15
AntimicrobialHelicobacter pylori32

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effect
Triazine DerivativeAntitumorCytotoxicity against MCF-7
Cyclohexylamino derivativeAntimicrobialInhibition of H. pylori growth

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Condensation of a cyclohexylamine derivative with a thiol-containing intermediate (e.g., 2-mercaptoethylamine analogs) under reflux in acetic acid with sodium acetate as a catalyst .
  • Step 2 : Cyclization of the intermediate with a triazine precursor, using reagents like 1,3-dicarbonyl compounds under basic conditions .
  • Optimization : Screen solvents (ethanol, DMF), catalysts (NaOAc, K2_2CO3_3), and temperatures (reflux vs. room temperature). For example, yields improved from 60% to 85% when switching from ethanol to DMF in analogous syntheses .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer : Use a combination of:
  • 1^1H/13^{13}C NMR : Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm), propanoic acid (δ 2.5–3.0 ppm), and triazine ring (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and thioether (C-S) at ~650 cm1^{-1} .
  • Elemental Analysis : Validate purity (C, H, N, S within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. For low solubility, employ surfactants (e.g., Tween-80) .
  • Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .

Q. What computational tools aid in predicting reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites using Gaussian or ORCA .
  • Molecular Docking : Use AutoDock Vina to predict interactions with COX-2 or bacterial enzymes .

Advanced Research Questions

Q. How can reaction mechanisms for triazine-thioether bond formation be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling : Use 34^{34}S-labeled thiols to trace sulfur incorporation via mass spectrometry .

Q. What strategies resolve contradictions in NMR data for tautomeric forms?

  • Methodological Answer :
  • Variable Temperature NMR : Identify tautomers by observing peak splitting at −20°C to 50°C .
  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to distinguish between keto-enol forms .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Modify Substituents : Replace cyclohexyl with adamantyl to enhance lipophilicity; substitute propanoic acid with methyl ester to improve membrane permeability .
  • Bioisosteric Replacement : Swap the triazine ring with a pyrimidine to compare activity .

Q. What experimental designs address low yield in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Use microreactors to optimize mixing and heat transfer for cyclization steps .
  • Design of Experiments (DoE) : Apply factorial design to test variables (catalyst load, solvent ratio) and identify critical parameters .

Q. How can metabolomic studies clarify in vivo degradation pathways?

  • Methodological Answer :
  • LC-HRMS : Identify metabolites in rat plasma (e.g., hydrolyzed triazine or oxidized thioether products) .
  • Stable Isotope Tracing : Administer 13^{13}C-labeled compound and track metabolites via NMR .

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